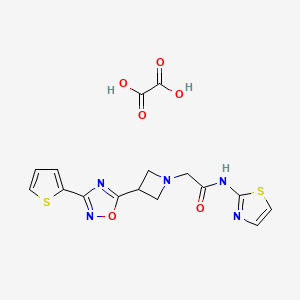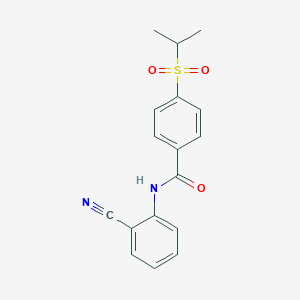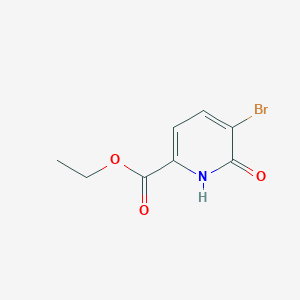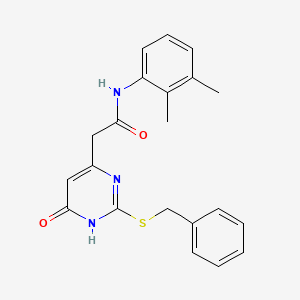
N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H15N5O6S2 and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity of Thiophene and Oxadiazole Derivatives
Thiophene and oxadiazole derivatives are known for their wide range of biological activities. Studies have shown that replacing one aromatic ring with an isosteric and/or isoelectronic aromatic ring, such as thiophene, in biologically active molecules can retain or even enhance their activity. This principle has been applied to evaluate the carcinogenic potential of thiophene analogues of known carcinogens, indicating potential carcinogenicity based on in vitro assays. However, the in vivo carcinogenic potential of these compounds remains uncertain (Ashby et al., 1978).
Cardiovascular Activity
Indole derivatives incorporating oxadiazole, azetidinone, and thiazolidinone moieties have been studied for their cardiovascular activity. Compounds with these structural features have shown variations in blood pressure, heart rate, and peripheral site action, suggesting their potential utility in cardiovascular disease management (Singh et al., 2014).
Pharmacological Potential of 1,3,4-Thiadiazoles and Oxadiazoles
The 1,3,4-oxadiazole ring, recognized for its structural similarity to carboxylic, amide, and ester groups, enhances pharmacological activity by engaging in hydrogen bonding with various enzymes and receptors. Literature reviews highlight the broad pharmacological potential of 1,3,4-thiadiazole and oxadiazole derivatives, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This underlines the importance of these heterocycles in medicinal chemistry and drug development (Lelyukh, 2019; Verma et al., 2019).
Synthetic and Pharmacological Research
Recent research efforts have concentrated on synthesizing and evaluating the pharmacological activities of oxadiazole derivatives, particularly 1,3,4-oxadiazole and 1,2,4-oxadiazole, due to their favorable physical, chemical, and pharmacokinetic properties. These derivatives have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).
Propriétés
IUPAC Name |
oxalic acid;N-(1,3-thiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2.C2H2O4/c20-11(16-14-15-3-5-23-14)8-19-6-9(7-19)13-17-12(18-21-13)10-2-1-4-22-10;3-1(4)2(5)6/h1-5,9H,6-8H2,(H,15,16,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIGZFAJKCUFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)
![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)
![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)


